molecular formula C14H18O4 B5802666 4-(4-tert-butylphenoxy)-4-oxobutanoic acid

4-(4-tert-butylphenoxy)-4-oxobutanoic acid

Cat. No.: B5802666
M. Wt: 250.29 g/mol
InChI Key: AWBLCPVVBWNRLM-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-4-oxobutanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyacetic acid, characterized by the presence of a tert-butyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-4-oxobutanoic acid typically involves the alkylation of phenol with tert-butanol, followed by a series of reactions to introduce the oxobutanoic acid moiety. One common method involves the use of Friedel-Crafts alkylation, where phenol reacts with tert-butanol in the presence of an acid catalyst to form 4-tert-butylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-tert-butylphenoxy)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The oxobutanoic acid moiety may also play a role in binding to active sites or influencing the compound’s overall reactivity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-phenoxyacetic acid
  • 4-acetyl-phenoxyacetic acid
  • 4-tert-butyl-phenoxyacetic acid

Comparison

Compared to similar compounds, 4-(4-tert-butylphenoxy)-4-oxobutanoic acid is unique due to the presence of both the tert-butyl group and the oxobutanoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)10-4-6-11(7-5-10)18-13(17)9-8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBLCPVVBWNRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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